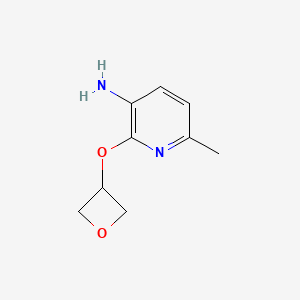

6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine

Description

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

6-methyl-2-(oxetan-3-yloxy)pyridin-3-amine |

InChI |

InChI=1S/C9H12N2O2/c1-6-2-3-8(10)9(11-6)13-7-4-12-5-7/h2-3,7H,4-5,10H2,1H3 |

InChI Key |

NYXUCDCRAPKTTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)N)OC2COC2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine

Key Synthetic Routes

Ether Formation via Nucleophilic Substitution

The most common approach involves nucleophilic substitution where the hydroxyl group of an oxetan-3-ol derivative reacts with a suitable leaving group on a 2-halo-6-methylpyridin-3-amine precursor to form the ether linkage.

-

- 2-Halo-6-methylpyridin-3-amine (e.g., 2-chloro-6-methylpyridin-3-amine)

- Oxetan-3-ol or protected oxetan-3-ol derivatives

-

- Base-mediated conditions (e.g., potassium carbonate or sodium hydride) to deprotonate oxetan-3-ol

- Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Elevated temperatures (50–100 °C) to facilitate substitution

-

- The alkoxide ion generated from oxetan-3-ol attacks the electrophilic carbon bearing the leaving group on the pyridine ring, forming the ether bond.

Cyclization via Epoxide Ring Opening and Ring Closing

An alternative method involves the use of epoxide intermediates that undergo ring opening and subsequent cyclization to form the oxetane ring attached to the pyridine.

-

- Epoxidation of an allylic or propargylic precursor attached to the pyridine ring.

- Intramolecular nucleophilic attack to close the oxetane ring.

-

- Metal catalysts such as palladium or copper complexes to facilitate cyclization.

- Bases or acids to promote ring closure.

This method is less common but useful when direct substitution is challenging due to steric or electronic factors.

Metalation and Electrophilic Substitution on Oxetane Precursors

Recent advances include the use of metalated oxetan-3-ones or oxetan-3-yl intermediates that react with electrophilic pyridine derivatives.

- Example:

- Metalation of oxetan-3-one with tert-butyllithium at low temperature (-78 °C).

- Subsequent reaction with benzyl bromide or other electrophiles.

- Followed by reductive amination or other functional group transformations to install the amino group.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Oxetan-3-ol deprotonation | K2CO3, NaH, DMF/DMSO, 50–100 °C | Generates nucleophilic alkoxide |

| Nucleophilic substitution | 2-Halo-6-methylpyridin-3-amine | SNAr mechanism favored by electron-poor pyridine |

| Epoxide ring opening/cyclization | Metal catalysts (Pd, Cu), acid/base | Used when direct substitution is hindered |

| Metalation of oxetan-3-one | tert-Butyllithium, -78 °C, anhydrous THF | Enables stereoselective functionalization |

| Purification | Flash chromatography (SiO2), hexane/ethyl acetate mixtures | Removes impurities, isolates pure product |

Analytical Data and Characterization

The synthesized 6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine is characterized by:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Proton NMR shows characteristic signals for oxetane methylene protons (~3.5-5.5 ppm) and aromatic protons of the pyridine ring.

- Carbon NMR confirms the presence of oxetane carbons (~50-80 ppm) and aromatic carbons.

-

- Molecular ion peak consistent with molecular formula C9H12N2O (exact mass ~168 g/mol).

-

- Strong bands corresponding to C–O–C ether stretch (~1100 cm⁻¹).

- N–H stretching bands (~3300 cm⁻¹).

In-Depth Research Findings and Applications

- Oxetane substitution at the 2-position of pyridine rings improves metabolic stability and aqueous solubility compared to other ether substituents, as demonstrated in drug discovery campaigns.

- The stereochemistry at the oxetane ring can significantly affect binding affinity and pharmacokinetic properties.

- The amino group at the 3-position serves as a versatile handle for further derivatization, including amide bond formation or heterocyclic ring construction.

- Industrial scale synthesis focuses on optimizing yields and purity by fine-tuning base strength, solvent choice, and reaction temperature to minimize side reactions such as ring opening of oxetane.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic substitution | 2-Halo-6-methylpyridin-3-amine + oxetan-3-ol | K2CO3 or NaH, DMF/DMSO, 50–100 °C | Straightforward, scalable | Requires good leaving group |

| Epoxide ring opening/cyclization | Epoxide intermediates | Metal catalysts (Pd, Cu), acid/base | Useful for complex substitutions | More steps, sensitive conditions |

| Metalation of oxetan-3-one | Oxetan-3-one, electrophilic pyridine | tert-Butyllithium, low temperature | Stereoselective, versatile | Requires cryogenic conditions |

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxetane ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced amine derivatives.

Substitution: Substituted oxetane derivatives.

Scientific Research Applications

6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological targets. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-methyl-2-(oxetan-3-yloxy)pyridin-3-amine with structurally related pyridine and heterocyclic derivatives:

Key Observations :

- Oxetane vs. Other Ethers : The oxetane group in the target compound confers higher solubility compared to bulkier substituents (e.g., tetrahydro-2H-pyran-4-yl in ) while maintaining metabolic stability .

- Substituent Effects: The 6-methyl group increases lipophilicity compared to unsubstituted pyridin-3-amine derivatives (e.g., 6-(oxetan-3-yloxy)pyridin-3-amine) .

Notes

- Data Limitations : Direct pharmacological data for 6-methyl-2-(oxetan-3-yloxy)pyridin-3-amine are sparse; inferences rely on structural analogs.

- Contradictions : lists pyridin-3-amine derivatives with trifluoromethoxy groups, which may exhibit superior binding affinity but lower solubility compared to oxetane-containing analogs .

- Future Directions : Comparative studies on metabolic stability (e.g., oxetane vs. tetrahydrofuran substituents) and target engagement assays are warranted.

Biological Activity

6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine is a novel compound with potential therapeutic applications due to its unique structural features, including a pyridine ring and an oxetane moiety. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine is , with a molecular weight of 180.20 g/mol. The compound features a methyl group at the 6-position of the pyridine ring and an oxetane-derived ether at the 2-position, contributing to its reactivity and biological interactions .

Interaction with Biological Macromolecules

Research indicates that 6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine can interact with various biological macromolecules, including proteins and nucleic acids. The presence of the oxetane ring allows for potential ring-opening reactions, which can produce reactive intermediates capable of engaging with cellular targets . Additionally, the pyridine moiety may facilitate π-π interactions, influencing protein folding and function.

Binding Affinity Studies

Preliminary studies utilizing techniques such as surface plasmon resonance have shown that this compound exhibits significant binding affinity towards specific biological targets. These interactions may lead to modulation of enzyme activities and influence cellular processes, suggesting potential therapeutic applications .

Synthesis

The synthesis of 6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine typically involves the reaction of 6-methyl-3-pyridinol with oxetane derivatives in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide) under elevated temperatures. Optimizing reaction conditions is crucial for achieving high yields and purity .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of 6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine in relation to structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-(Oxetan-3-yloxy)pyridin-3-amine | Lacks the methyl group at the 6-position | Different solubility and reactivity |

| 4-Methyl-6-(oxetan-3-yloxy)pyridin-3-amine | Methyl group at the 4-position | Different biological activity profile |

| 6-Chloro-2-(oxetan-3-yloxy)pyridin-3-amines | Chlorine substitution instead of methyl | Potentially enhanced electrophilicity |

The combination of both a methyl group and an oxetane ring in 6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine influences its reactivity and biological interactions, making it a valuable candidate for medicinal chemistry research .

Case Studies and Research Findings

Recent studies have explored the anti-inflammatory properties of related compounds within the pyridine class. For example, compounds structurally similar to 6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine have demonstrated significant inhibition of COX enzymes, which are critical targets in inflammation pathways. The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib .

Moreover, in vivo studies have indicated that certain derivatives exhibit anti-inflammatory effects similar to those observed with indomethacin, suggesting that modifications in structure can lead to enhanced therapeutic profiles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine, and how can reaction conditions be optimized in academic settings?

- Methodological Answer : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) are commonly used for pyridine derivatives. For instance, 3-Methoxy-6-methylpyridin-2-amine synthesis employs palladium catalysts with aryl boronate reagents . Optimization includes adjusting temperature (80–120°C), solvent polarity (THF or DMF), and ligand selection (XPhos or SPhos). Continuous flow reactors improve scalability and yield by enhancing mixing and heat transfer, as seen in 6-(2-fluorophenoxy)-4-methylpyridin-3-amine synthesis . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity.

Q. Which analytical techniques are critical for characterizing 6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., oxetane ring integration at δ 4.5–5.5 ppm for oxy protons) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) validates molecular formula (C₉H₁₂N₂O₂).

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect byproducts .

Q. How should researchers design preliminary biological activity assays for this compound?

- Methodological Answer : Initial screens include:

- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates (e.g., 3-Methoxy-6-methylpyridin-2-amine’s interaction with oxidoreductases) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) using [³H]-labeled probes. For example, 6-(2-fluorophenoxy)-4-methylpyridin-3-amine’s receptor affinity is measured via surface plasmon resonance (SPR) .

- Cell Viability Assays : MTT or ATP-luminescence in cancer/primary cell lines (IC₅₀ determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to evaluate substituent effects on the pyridine and oxetane rings?

- Methodological Answer :

- Comparative Substituent Analysis : Synthesize analogs with halogen (Cl, F), alkoxy (methoxy, ethoxy), or alkyl groups at positions 2, 3, and 6. For example, 3-Iodo-2-methoxy-6-methylpyridin-4-amine’s halogen substitution enhances electrophilicity and receptor binding .

- Quantitative SAR (QSAR) : Use computational tools (e.g., Schrödinger’s Maestro) to correlate logP, polar surface area, and steric effects with activity .

- Biological Profiling : Compare IC₅₀ values across analogs in enzyme/receptor assays to identify critical substituents .

Q. What advanced biophysical techniques elucidate the compound’s binding mechanisms to biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) for protein-ligand interactions. For 6-(2-fluorophenoxy)-4-methylpyridin-3-amine, SPR revealed sub-µM affinity for kinase targets .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate enthalpic/entropic drivers .

- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding poses and hydrogen-bonding networks .

Q. How can machine learning (ML) optimize synthetic protocols or predict biological activity?

- Methodological Answer :

- Reaction Optimization : Train ML models (e.g., random forest, neural networks) on reaction parameters (catalyst, solvent, temperature) and yields. For ethyl 2-((4-chloropyridin-2-yl)amino)oxazole-4-carboxylate, ML reduced optimization iterations by 60% .

- Activity Prediction : Use graph-based models (e.g., Chemprop) to predict IC₅₀ from molecular descriptors. Models trained on pyridine derivatives achieved R² > 0.8 in kinase inhibition .

Q. What experimental designs assess the compound’s stability and degradation pathways under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via LC-MS; for example, 6-Ethoxypyridazin-3-amine forms hydroxylated derivatives under oxidation .

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites. UPLC-QTOF detects oxidative deamination or oxetane ring-opening products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.